Anti-Secretory Activity: N-Methyl vs. NH Analog — Differential Potency and Dose-Response in the Shay Rat Model
In the Shay et al. pylorus-ligated rat model of gastric acid secretion, 2-bromo-4-(N-methylacetamido)thiazole produced a −49% reduction in gastric juice volume at 30 mg·kg⁻¹ p.o., with corresponding decreases in free H⁺ (−53%) and total H⁺ (−37%). At the lower dose of 10 mg·kg⁻¹, the effect weakened substantially: volume change was −30% (not significant), free H⁺ −38% (not significant), and total H⁺ −31% (not significant). By direct comparison within the same study, the non-methylated analog 4-acetamido-2-bromothiazole displayed outstandingly good anti-secretory activity at both 30 mg·kg⁻¹ (−79% volume) and 10 mg·kg⁻¹ (−80% volume), and remained active at 3 mg·kg⁻¹ (−42% volume) [1]. This establishes that N-methylation shifts the dose-response curve rightward by approximately three- to ten-fold relative to the parent NH compound.
| Evidence Dimension | Gastric juice volume reduction (%), pylorus-ligated rat (Shay et al.) |
|---|---|
| Target Compound Data | 30 mpk: vol −49%, free H⁺ −53%, total H⁺ −37%; 10 mpk: vol −30% (NS), free H⁺ −38% (NS), total H⁺ −31% (NS) |
| Comparator Or Baseline | 4-Acetamido-2-bromothiazole: 30 mpk vol −79%; 10 mpk −80%; 3 mpk −42% (free H⁺ −12%, total H⁺ −40% NS) |
| Quantified Difference | At 30 mpk, the N-methyl compound achieves approximately 62% of the volume-reducing effect of the NH analog; at 10 mpk, efficacy drops below statistical significance for the N-methyl compound while the NH analog retains robust activity. |
| Conditions | Oral administration in pylorus-ligated rats; gastric juice collected 4 h post-ligation; volume, free H⁺, and total H⁺ measured; data from U.S. Patent 4,183,854, Table 1 vs. Table 3. |
Why This Matters
A researcher requiring a steep dose-response gradient or a narrower therapeutic window for mechanistic probe studies may rationally select the N-methyl compound; conversely, those needing maximal antisecretory potency should select the NH analog — the data prevent inappropriate substitution.
- [1] Edwards, J. A. Thiazole Compound. U.S. Patent 4,183,854, January 15, 1980. Tables 1 and 3, lines 185–197 and 220–221. View Source
